Methyl 6-nitronicotinate
Overview
Description
Methyl 6-nitronicotinate is an organic compound with the CAS Number: 54973-78-3. It has a molecular weight of 182.14 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps. The first step involves the use of KMnO4 and H2O, and the second step involves diethyl ether . Another synthesis method involves taking 6-methyl nicotinate as a raw material, reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6N2O4 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a boiling point of 338.8±27.0 C at 760 mmHg and a melting point of 130-131 C .Scientific Research Applications
Anticoccidial Agents
- Synthesis and Anticoccidial Activity : Research by Morisawa et al. (1977) delved into the synthesis of nitronicotinamide analogues, including 2-Methyl-5-nitronicotinamide, derived from ethyl 2-methyl-5-nitronicotinate. These compounds showed significant anticoccidial activity against Eimeria tenella, a common parasite in poultry (Morisawa et al., 1977).
Chemistry and Drug Design
- 1,3-Dipolar Cycloadditions : A study by Carda et al. (2000) explored the 1,3-dipolar cycloadditions of chiral nitrones derived from L-erythrulose, which is a simplified version of nitrone. This research has implications for the development of certain chemical compounds, potentially including methyl 6-nitronicotinate derivatives (Carda et al., 2000).
- Modified Nucleosides : Merino et al. (1998) demonstrated the synthesis of isoxazolidinyl thymidine derivatives, a type of modified nucleoside, from nitrones. This process may be relevant for exploring the potential applications of this compound in nucleoside modification (Merino et al., 1998).
Biochemistry and Pharmacology
- Bioactive 6-Nitronorepinephrine in Mammalian Brain : Shintani et al. (1996) identified 6-nitronorepinephrine in the mammalian brain, which is derived from norepinephrine. This compound inhibits catechol O-methyltransferase and NE transport, indicating a role in neurotransmission and potential pharmacological applications (Shintani et al., 1996).
Material Science and Engineering
- Polymerization and Material Properties :
- Polymerization of Acrolein Oxime : Ota et al. (1982) investigated the thermal oligomerization of 3-methyl-3-buten-2-one oxime, leading to the production of crystalline nitrone derivatives. This research highlights the potential use of this compound in polymer science and material engineering (Ota et al., 1982).
Organic Chemistry
- Synthesis and Fragmentation of Nitronate Compounds : Tohda et al. (1988) studied the reactions of electron-deficient nitro olefins with vinyl ethers, producing stable cyclic nitronic esters. This research provides insights into the synthesis and chemical behavior of compounds like this compound (Tohda et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 6-nitronicotinate, a derivative of niacin, primarily targets the peripheral vasculature . The compound is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Mode of Action
The mode of action of this compound involves the release of prostaglandin D2 . This compound is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . This results in vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
This compound is involved in the biochemical pathways of vitamin B3 . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
It is known that following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The result of the action of this compound is the relief of aches and pains in muscles, tendons, and joints . This is achieved through the vasodilation of peripheral blood capillaries, enhancing local blood flow at the site of application .
Action Environment
The action environment of this compound is primarily the peripheral vasculature, specifically the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction It is known that the compound is stored at room temperature , suggesting that extreme temperatures might affect its stability.
Properties
IUPAC Name |
methyl 6-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-6(8-4-5)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIAHISRDZCZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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